molecular formula C14H12N4O2 B2521239 Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 856864-54-5

Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2521239
CAS No.: 856864-54-5
M. Wt: 268.276
InChI Key: CSBNEEFBQRTLKS-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C14H12N4O2 and its molecular weight is 268.276. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

Efficient Synthesis Processes : The development of regioselective synthesis methods for [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been a significant focus in scientific research. Studies have introduced efficient one-step procedures that yield high regioselectivity and excellent yields, using reactions of 3,5-diamino-1,2,4-triazole with various substituted compounds. These methodologies pave the way for the preparation of biologically active compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, highlighting its significance in medicinal chemistry (Serena Massari et al., 2017).

Formylation and Structural Elucidation : Research on the formylation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives under Vilsmeier–Haack conditions demonstrates the compound's versatility in chemical reactions. This process has led to the synthesis of new derivatives with detailed structural characterization through spectroscopic data and X-ray analysis, offering insights into the compound's chemical properties and potential applications in further synthetic transformations (V. Lipson et al., 2012).

Biological Activities and Applications

Antiviral and Antitumor Potentials : Investigations into the biological activities of [1,2,4]triazolo[1,5-a]pyrimidine derivatives have identified compounds with promising antiviral and antitumor capabilities. For instance, certain derivatives have been found to inhibit influenza virus RNA polymerase PA-PB1 subunit heterodimerization, showcasing potential therapeutic applications against viral infections. Additionally, novel compounds have shown significant antitumor activities against human lung and hepatocellular carcinoma cell lines, comparing favorably with standard drugs like Cisplatin (S. M. Gomha et al., 2017).

Tuberculostatic Activity : The structural analogs of [1,2,4]triazolo[1,5-a]pyrimidine have been synthesized and evaluated for their tuberculostatic activity, demonstrating the potential for new antituberculous agents. This research underscores the importance of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold in developing treatments for tuberculosis, with structure-activity relations providing valuable insights for future drug design (Y. Titova et al., 2019).

Mechanism of Action

Target of Action

Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its derivatives have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are human microglia and neuronal cells . These cells play a crucial role in the central nervous system, with microglia serving as the primary form of active immune defense and neuronal cells being fundamental to the transmission of information in the nervous system .

Mode of Action

The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in lipopolysaccharide (LPS)-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interactions with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits ER stress and apoptosis, which are critical pathways in the survival and function of cells . It also inhibits the NF-kB inflammatory pathway, which plays a key role in regulating the immune response to infection .

Pharmacokinetics

The compound’s neuroprotective and anti-neuroinflammatory effects suggest that it can cross the blood-brain barrier and interact with its targets in the central nervous system .

Result of Action

The result of the compound’s action is a significant anti-neuroinflammatory effect through the inhibition of NO and TNF-α production . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 . These effects could potentially slow the progression of neurodegenerative diseases and reduce the damage caused by ischemic stroke and traumatic brain injury .

Future Directions

The future directions in the research of “Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” and similar compounds could involve further exploration of their potential as neuroprotective and anti-neuroinflammatory agents . More studies could be conducted to understand their mechanism of action and to optimize their synthesis process.

Biochemical Analysis

Biochemical Properties

Studies on similar triazolopyrimidine compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to interact with various enzymes and proteins, leading to inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in cells .

Cellular Effects

Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, like other triazolopyrimidines, may have significant effects on various types of cells and cellular processes. For instance, some triazolopyrimidines have shown cytotoxic activities against certain cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not fully known. Studies on similar compounds suggest that they may exert their effects at the molecular level through various mechanisms. For example, some triazolopyrimidines have been found to inhibit ER stress and apoptosis, and to interact with active residues of ATF4 and NF-kB proteins .

Temporal Effects in Laboratory Settings

Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds have shown varying effects at different dosages .

Metabolic Pathways

Similar compounds have been found to interact with various enzymes and cofactors .

Transport and Distribution

Similar compounds have been studied for their interactions with transporters or binding proteins .

Subcellular Localization

Similar compounds have been studied for their effects on activity or function in specific compartments or organelles .

Properties

IUPAC Name

methyl 5-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-9-11(13(19)20-2)8-18-14(15-9)16-12(17-18)10-6-4-3-5-7-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBNEEFBQRTLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C=C1C(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.